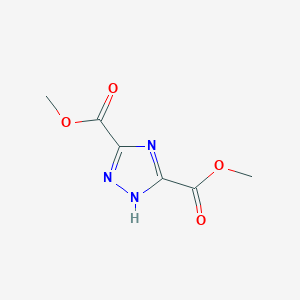![molecular formula C16H28N2O6 B3393429 1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate CAS No. 254881-68-0](/img/structure/B3393429.png)
1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate
Vue d'ensemble
Description
1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate is a synthetic organic compound primarily recognized for its unique structural properties and extensive application in the pharmaceutical and chemical industries. The compound's intricate structure imparts specific chemical behaviors that make it valuable for research and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate typically involves a multi-step process:
Formation of the Pyrrolidine Ring: : The process begins with the cyclization of appropriate precursors to form the pyrrolidine ring. Various reagents and catalysts can be employed to facilitate this cyclization under controlled temperatures and pressures.
Introduction of tert-Butyl and Methyl Groups: : The next steps involve introducing the tert-butyl and methyl groups through alkylation reactions. This requires precise stoichiometry and reaction conditions to ensure correct substitution and avoid unwanted side products.
Amidation and Boc Protection: : The amino group is introduced via amidation, and Boc (tert-butoxycarbonyl) protection is used to protect the amine functionality. Reagents such as tert-butyl chloroformate and suitable bases are used under controlled conditions to achieve this protection.
Industrial Production Methods: For industrial-scale production, these synthetic routes are optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to streamline the process, ensuring consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate participates in several types of chemical reactions:
Oxidation: : The compound can undergo oxidation, particularly at the methyl group, resulting in the formation of oxidized derivatives.
Reduction: : The presence of carbonyl groups allows for reduction reactions, yielding alcohols or amines.
Substitution: : Various functional groups on the pyrrolidine ring can be substituted via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles/electrophiles are commonly used under conditions tailored to each specific reaction (e.g., solvent choice, temperature, pressure).
Major Products Formed: The major products from these reactions vary but can include oxidized or reduced forms of the original compound, as well as various substituted derivatives depending on the reaction specifics.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for complex organic synthesis and in the development of new synthetic methodologies.
Biology: In biological research, it can serve as a precursor for molecules that interact with biological targets, aiding in the study of biochemical pathways and enzyme functions.
Medicine: Pharmaceutical applications include its use in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the development of drugs with therapeutic potential.
Industry: In industrial settings, the compound is utilized in the production of high-performance materials and specialty chemicals.
Mécanisme D'action
The compound's mechanism of action is closely linked to its structural features. It interacts with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the functional groups involved. These interactions can modulate biological pathways, leading to its effects in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
2-tert-Butyl 4-methylpyrrolidine-1,2-dicarboxylate
N-Boc-4-amino-2-methylpyrrolidine
Uniqueness: Compared to similar compounds, 1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate is unique due to the specific placement and protection of the amino group and the combination of substituents that impart distinct chemical properties. These characteristics make it particularly valuable for specialized applications in research and industry.
This compound's versatility and utility across various fields highlight its significance and potential for future developments in chemistry and related disciplines.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-11(12(19)22-7)18(9-10)14(21)24-16(4,5)6/h10-11H,8-9H2,1-7H3,(H,17,20)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHDRNJWKCIMMO-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


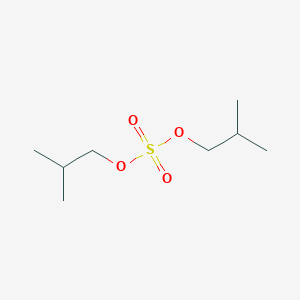
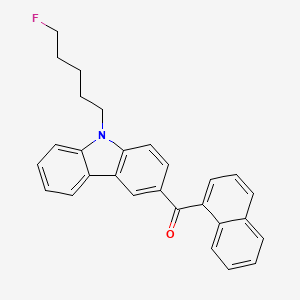
![(4R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B3393364.png)
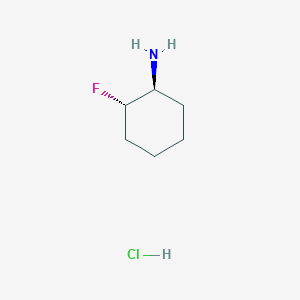
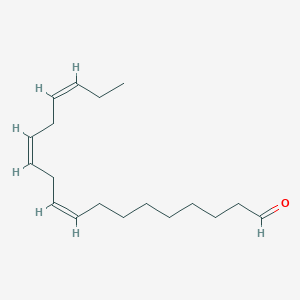
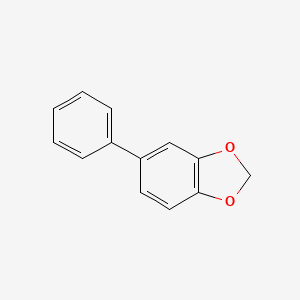
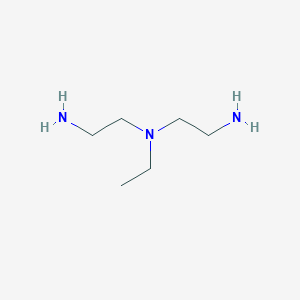
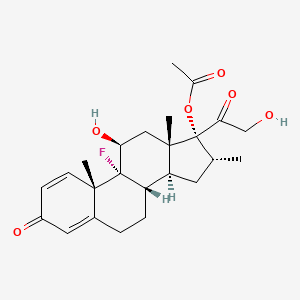
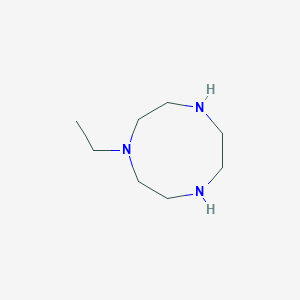
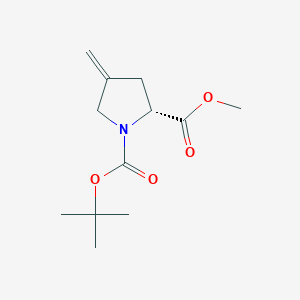
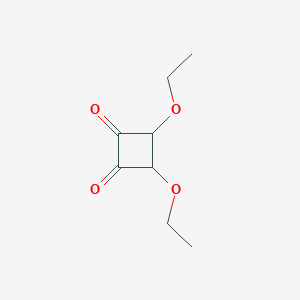
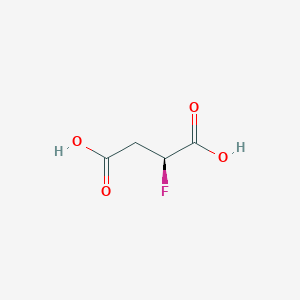
![tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate](/img/structure/B3393444.png)
